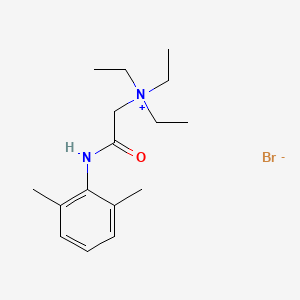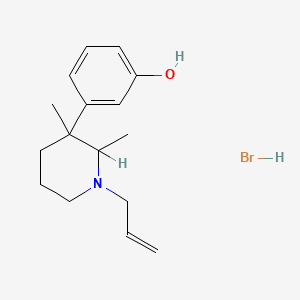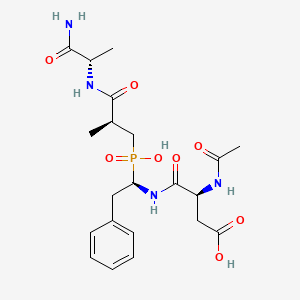
Lidocaine N-ethyl bromide
Overview
Description
Mechanism of Action
Target of Action
Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons .
Mode of Action
This compound exerts its anesthetic effect by inhibiting these sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . QX 314 bromide is a non-membrane-permeable blocker of fast Na±dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Biochemical Pathways
The compound’s action on sodium ion channels affects the neuronal signaling pathways . By blocking the sodium ion channels, it inhibits the propagation of action potentials along the neurons . This leads to a decrease in neuronal excitability, thereby producing an anesthetic effect .
Pharmacokinetics
Lidocaine, a related compound, has been found to have significant variability in its pharmacokinetic parameters, with factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight identified as covariates . The potential impact of hepatic or renal function biomarkers on these pharmacokinetic parameters calls for further investigation .
Result of Action
The primary result of this compound’s action is the blockade of action potentials in neurons, leading to a decrease in neuronal excitability . This results in an anesthetic effect, preventing the sensation of pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at +4°C to maintain its stability . Furthermore, it should be handled with care to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Lidocaine N-ethyl bromide is not membrane permeable and blocks both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This property allows it to interact with sodium channels on the cell membrane, reducing the permeability of the cell membrane to sodium ions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used as a standard in studying the demethylation effect of this compound on breast cancer cells in vitro . It has also been shown to block action potentials in neurons, thereby reducing the sensation of pain .
Molecular Mechanism
The primary mechanism of action of this compound is through its interaction with voltage-gated sodium channels. By blocking these channels, it reduces the permeability of cell membranes, thereby blocking depolarization and preventing the conduction of the electrical impulse through which pain occurs .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be long-lasting in laboratory settings. For instance, in a study using the guinea pig intradermal wheal assay, this compound produced peripheral nociceptive blockade up to 6 times longer than lidocaine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a mouse sciatic nerve model, this compound produced motor blockade up to 12 times longer compared with lidocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lidocaine N-ethyl bromide is synthesized through the quaternization of lidocaine with ethyl bromide. The reaction typically involves the following steps:
- Dissolving lidocaine in an appropriate solvent such as acetonitrile.
- Adding ethyl bromide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the quaternization reaction.
- Implementing efficient purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lidocaine N-ethyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield lidocaine and ethyl bromide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are lidocaine and ethyl bromide.
Scientific Research Applications
Lidocaine N-ethyl bromide has several scientific research applications, including:
Chemistry: Used as an analytical standard in chromatography and other analytical techniques.
Biology: Studied for its effects on ion channels and neuronal activity.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Comparison with Similar Compounds
Lidocaine: A widely used local anesthetic with similar sodium channel-blocking properties.
Lidocaine N-ethyl chloride: Another quaternary derivative of lidocaine with similar applications.
Bupivacaine: A local anesthetic with a longer duration of action compared to lidocaine
Uniqueness: Lidocaine N-ethyl bromide is unique due to its quaternary ammonium structure, which makes it non-membrane permeable. This property allows for targeted action at the site of application without systemic effects .
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKHREUTXMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018052 | |
| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24003-58-5, 21306-56-9 | |
| Record name | QX-314 bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine N-ethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QX-314 BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)


![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)


![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)
